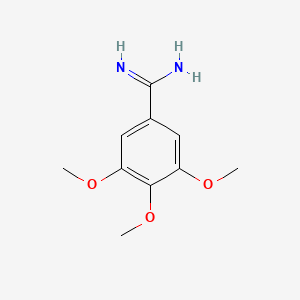

3,4,5-Trimethoxy-benzamidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 3,4,5-Trimethoxy-benzamidine has been explored in various studies. In one study, a series of N-(2-(3,4,5-trimethoxybenzyl)-benzoxazole-5-yl)benzamide derivatives were synthesized and evaluated for their inhibitory activity against COX-1 and COX-2 enzymes . Another research effort led to the creation of novel 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives, which were synthesized in one pot by reacting enaminones with substituted benzaldehydes and urea/thiourea in the presence of glacial acetic acid . Additionally, a new class of fused tricyclic benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives was synthesized through a one-pot sequential four-component condensation reaction without the use of a catalyst .

Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxy-benzamidine derivatives plays a crucial role in their biological activity. The docking study of the benzoxazole derivatives revealed that the interaction with the COX-2 enzyme's active site is consistent with their biological evaluation, suggesting that the trimethoxybenzyl moiety is significant for the inhibitory activity . The dihydropyrimidine-2(1H)-one/thione derivatives were characterized by spectral analysis, which is essential for confirming the structure and purity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are notable for their selectivity and efficiency. The synthesis of benzoxazole derivatives involved selective inhibition of COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs to minimize side effects . The one-pot synthesis of dihydropyrimidine derivatives indicates a reaction that is efficient and potentially scalable for larger production .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are inferred from their biological activity and synthesis methods. The benzoxazole derivatives demonstrated significant anti-inflammatory activity and gastric tolerance in vivo, which suggests favorable physical properties such as solubility and stability that allow them to exert their biological effects effectively . The dihydropyrimidine derivatives showed antitumor activity against cancer stem cells, indicating that their chemical properties are suitable for interacting with biological targets .

Aplicaciones Científicas De Investigación

-

Antihypertensive and Local Anesthetic Activity

- Field: Pharmacology

- Application: A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and evaluated for antihypertensive and local anesthetic activity .

- Method: The compounds were prepared from N-methyl-N-phenyl-N’-propyl-ethyleaediamine via a three-step synthesis .

- Results: One of the compounds exhibited hypotensive activity following intravenous administration to normotensive dogs .

-

Potential Anticancer Agents

- Field: Oncology

- Application: Benzimidazole derivatives, which can be synthesized from 3,4,5-trimethoxybenzoic acid, have shown potential as anticancer agents .

- Method: The synthesis involved the condensation of benzene rings with nitrogen-containing functional groups at ortho position with various reagents .

- Results: The presence of certain substituent groups in the benzimidazole structure influenced the bioactivity against three cancer cell lines .

-

Intermediates in Medicine and Organic Synthesis

-

Enhanced Anticancer Profile

- Field: Oncology

- Application: TMS, a compound related to 3,4,5-Trimethoxybenzoic acid, has an enhanced anticancer profile compared to resveratrol .

- Method: The compound is synthesized and tested against various cancer cell lines .

- Results: TMS exhibited higher potency than resveratrol, showing improved cancer cell proliferation inhibition, induction of cell cycle arrest, decreased metastasis, reduced angiogenesis, and increased apoptosis .

-

Metabolite of Trimebutine

- Field: Pharmacology

- Application: 3,4,5-Trimethoxybenzoic acid acts as a metabolite of trimebutine .

- Method: Trimebutine is a drug used for treatment of irritable bowel syndrome and other gastrointestinal disorders. Its metabolism in the body produces 3,4,5-Trimethoxybenzoic acid .

- Results: The presence of this metabolite can be used to monitor the usage and effectiveness of trimebutine .

-

Used in Making Dyes and Inks

- Field: Industrial Chemistry

- Application: 3,4,5-Trimethoxybenzoic acid is widely used in making dyes and inks .

- Method: It is used as a chemical intermediate in the synthesis of certain types of dyes and inks .

- Results: The resulting dyes and inks have specific properties that make them useful in various industrial applications .

-

Photographic Developers

- Field: Photography

- Application: 3,4,5-Trimethoxybenzoic acid is used in the formulation of photographic developers .

- Method: It is incorporated into the developer solution, which is then used to process photographic film .

- Results: The resulting images have specific properties that can be manipulated through the choice of developer components .

-

Astringents in Medicine

- Field: Medicine

- Application: 3,4,5-Trimethoxybenzoic acid is used as an astringent in medical applications .

- Method: It is applied topically to the skin or mucous membranes .

- Results: As an astringent, it causes the contraction of body tissues, typically used to reduce bleeding from minor abrasions or as a cosmetic to make the skin less oily .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,4,5-trimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNABPJQXZBKJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404737 | |

| Record name | 3,4,5-Trimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxy-benzamidine | |

CAS RN |

4156-70-1 | |

| Record name | 3,4,5-Trimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

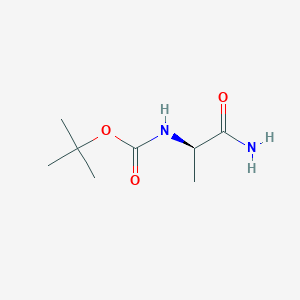

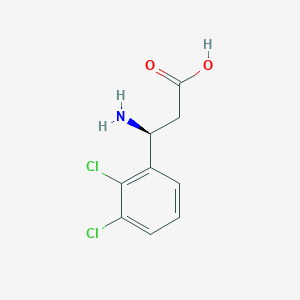

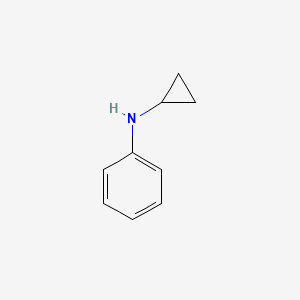

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)